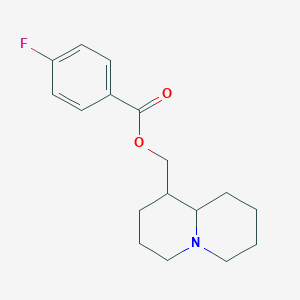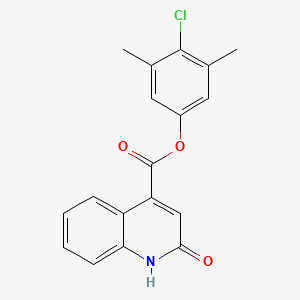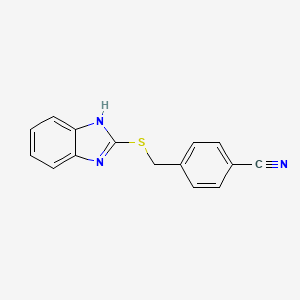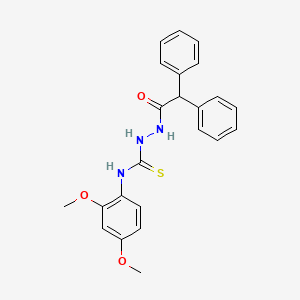![molecular formula C27H25N7O2 B10867520 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867520.png)
2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione” is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by the introduction of the pyridyl and isoindole moieties. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
“2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers may study its interactions with biological targets to develop new drugs or therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione: shares similarities with other heterocyclic compounds that contain pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine cores.
Other pyridyl-containing compounds: These compounds may have similar biological activities or chemical properties due to the presence of the pyridyl group.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C27H25N7O2 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
2-[1-(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)-3-methylbutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H25N7O2/c1-15(2)12-21(34-26(35)19-9-5-6-10-20(19)27(34)36)23-30-25-22-16(3)17(4)33(18-8-7-11-28-13-18)24(22)29-14-32(25)31-23/h5-11,13-15,21H,12H2,1-4H3 |
InChI 键 |
ZVZPXPPMUYHLKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(CC(C)C)N4C(=O)C5=CC=CC=C5C4=O)C6=CN=CC=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide](/img/structure/B10867440.png)
![Ethyl 4-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]benzoate](/img/structure/B10867446.png)
![N-benzyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10867447.png)
![phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10867452.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B10867458.png)
![ethyl 2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10867468.png)

![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B10867473.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl pyridine-4-carboxylate](/img/structure/B10867476.png)
![4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide](/img/structure/B10867483.png)


![(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867503.png)

